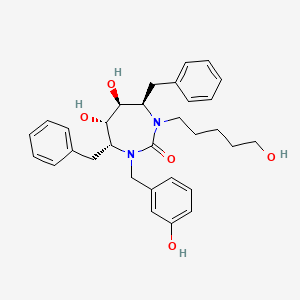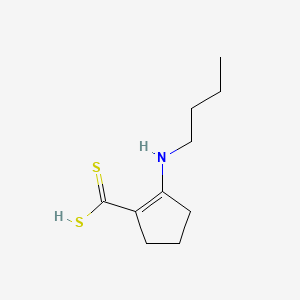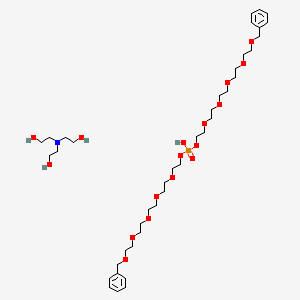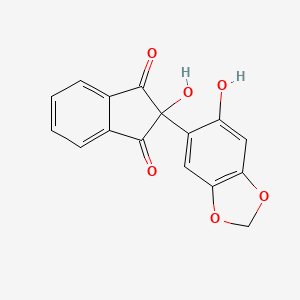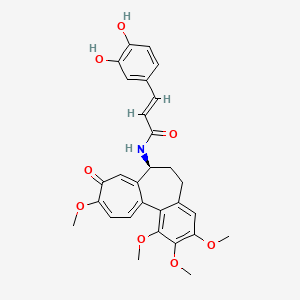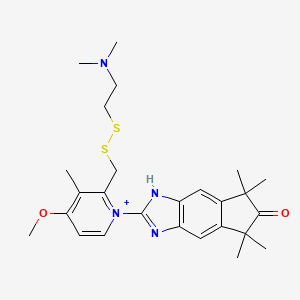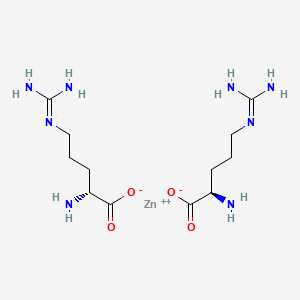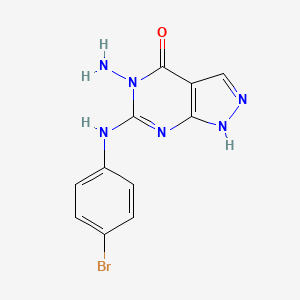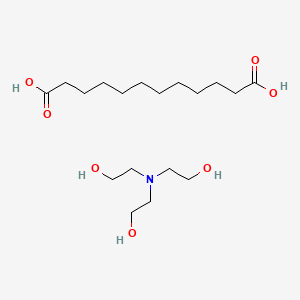
Thymidine, 3'-(((butylamino)thioxomethyl)amino)-3'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that plays a crucial role in DNA synthesis. The modification at the 3’ position with a butylamino thioxomethyl group introduces unique chemical properties that can be exploited for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. The process begins with the protection of the hydroxyl groups on thymidine, followed by the introduction of the butylamino thioxomethyl group at the 3’ position. This is achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies of DNA synthesis and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. The modified nucleoside can disrupt the normal process of DNA synthesis, leading to the inhibition of cell proliferation. This effect is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce DNA damage and apoptosis.
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, naturally occurring nucleoside involved in DNA synthesis.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug for the treatment of HIV.
Cytarabine: Another nucleoside analog used in chemotherapy for certain cancers.
Uniqueness
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is unique due to the specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, bioavailability, and ability to target specific molecular pathways.
特性
CAS番号 |
132149-34-9 |
|---|---|
分子式 |
C15H24N4O4S |
分子量 |
356.4 g/mol |
IUPAC名 |
1-butyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C15H24N4O4S/c1-3-4-5-16-14(24)17-10-6-12(23-11(10)8-20)19-7-9(2)13(21)18-15(19)22/h7,10-12,20H,3-6,8H2,1-2H3,(H2,16,17,24)(H,18,21,22)/t10-,11+,12+/m0/s1 |
InChIキー |
FVEVTVBCEHECIA-QJPTWQEYSA-N |
異性体SMILES |
CCCCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCCCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




